3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
Overview
Description
3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a useful research compound. Its molecular formula is C10H8BrNO3S and its molecular weight is 302.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The compound has been structurally characterized to reveal that it consists of a main benzothiazole group with substituents including a Cl atom, a benzoyl group, and a propanoic acid group. The crystal structure of related compounds shows significant stability due to intermolecular O—H⋯O hydrogen-bond contacts (Aydin et al., 2004).
Antimicrobial Properties
Benzothiazoles, a class to which this compound belongs, have been identified as having potent antimicrobial properties. For instance, certain derivatives have been used as scaffolds for synthesizing compounds with significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Abbas et al., 2014).
Synthesis of Derivatives for Biological Activities
The compound is part of a broader group used in the synthesis of various biologically active molecules. For example, derivatives of benzothiazoles have been synthesized for their antiviral and cytotoxic activities against several viruses, showcasing the compound's relevance in pharmaceutical research and development (Selvam et al., 2010).
Role in H3 Receptor Antagonism
Derivatives of the compound have been synthesized and evaluated as H3 antagonists, potentially playing a role in managing Alzheimer's and other central nervous system disorders. The design of these derivatives is based on specific criteria for effective overlap with the H3 receptor to induce antagonistic activity (Rahmani et al., 2014).
Synthesis and Chemical Analysis
The compound has been used in the synthesis and structural analysis of various chemical derivatives. For instance, it has played a role in the synthesis of benzothiazole derivatives, where its structure and chemical properties were thoroughly analyzed using various spectroscopic techniques (Aydin et al., 2010).
Properties
IUPAC Name |
3-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3S/c11-6-1-2-7-8(5-6)16-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAISFNQNSIVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=O)N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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